molecular formula C27H22N4O3S B14969681 N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14969681
M. Wt: 482.6 g/mol
InChI Key: ZZTKVUDPNSYWRS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a benzofuran moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Coupling Reactions: The benzofuran and triazole intermediates are then coupled using a sulfanyl linkage, typically under basic conditions.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including proteins and nucleic acids.

    Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting critical biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran and triazole rings, along with the sulfanyl linkage, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C27H22N4O3S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H22N4O3S/c1-17-7-13-22(14-8-17)31-26(24-15-20-5-3-4-6-23(20)34-24)29-30-27(31)35-16-25(33)28-21-11-9-19(10-12-21)18(2)32/h3-15H,16H2,1-2H3,(H,28,33)

InChI Key

ZZTKVUDPNSYWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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